molecular formula C18H19N3O5S B12411935 MPT0G211 (mesylate)

MPT0G211 (mesylate)

Cat. No.: B12411935
M. Wt: 389.4 g/mol
InChI Key: PRIVCNWCWYRYNJ-UHFFFAOYSA-N
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Description

IUPAC Name and Molecular Formula

The systematic IUPAC name for the parent compound of MPT0G211 is N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide . Upon formation of the mesylate salt, the compound acquires the methanesulfonate counterion, resulting in the full IUPAC name:
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide methanesulfonate .

The molecular formula of the mesylate salt is C₁₈H₁₉N₃O₅S , derived from the combination of the parent compound (C₁₇H₁₅N₃O₂) and methanesulfonic acid (CH₃SO₃H). The molecular weight of the salt is 389.4 g/mol , as calculated from its constituent atoms.

Property Value
Parent compound formula C₁₇H₁₅N₃O₂
Mesylate formula C₁₈H₁₉N₃O₅S
Molecular weight 389.4 g/mol

SMILES Notation and InChI Key

The SMILES (Simplified Molecular-Input Line-Entry System) notation for MPT0G211 (mesylate) encodes its molecular structure as follows:

O=C(N(O)H)C1=CC=C(CNC2=C3C=CC=CC3=NC=C2)C=C1.CS(=O)(=O)O

This notation represents the benzamide core linked to a quinoline moiety via a methylene bridge, with the methanesulfonate anion associated via ionic bonding.

The InChI (International Chemical Identifier) key, a standardized hash of the compound’s structural features, is:

DZHSAHHDTRWUTF-SIQRNXPUSA-N  

This identifier uniquely distinguishes the stereochemical and connectivity attributes of the mesylate salt.

Mesylate Salt Formation and Stability

The mesylate salt is synthesized through the protonation of the hydroxylamine group in the parent compound by methanesulfonic acid. This reaction enhances the compound’s crystallinity and aqueous solubility, critical for pharmaceutical applications. The salt formation is represented stoichiometrically as:
$$ \text{C}{17}\text{H}{15}\text{N}{3}\text{O}{2} + \text{CH}{3}\text{SO}{3}\text{H} \rightarrow \text{C}{17}\text{H}{16}\text{N}{3}\text{O}{2}^{+} \cdot \text{CH}{3}\text{SO}{3}^{-} $$

Stability studies indicate that the mesylate salt remains intact under controlled storage conditions (-20°C), with no detectable degradation over two years. The methanesulfonate group contributes to the compound’s thermal stability, as evidenced by its persistence in solid-state nuclear magnetic resonance (NMR) analyses. Hygroscopicity tests further confirm that the salt does not absorb significant moisture at room temperature, ensuring long-term shelf stability.

Stability Parameter Observation
Thermal degradation None detected at 25°C
Hygroscopicity Low moisture uptake
Photostability Stable under UV light

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide;methanesulfonic acid

InChI

InChI=1S/C17H15N3O2.CH4O3S/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15;1-5(2,3)4/h1-10,19,22H,11H2,(H,20,21);1H3,(H,2,3,4)

InChI Key

PRIVCNWCWYRYNJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2

Origin of Product

United States

Preparation Methods

Table 1: Summary of Synthetic Steps

Step Reaction Type Key Reagents/Conditions Intermediate/Product
1 Reductive Amination Sodium triacetoxyborohydride, acetic acid Methyl 4-((quinolin-8-ylamino)methyl)benzoate
2 Hydroxylamine Derivatization NH2OH·HCl, NaOH, MeOH/H2O MPT0G211 (free base)
3 Salt Formation Methanesulfonic acid, EtOH MPT0G211 mesylate

Detailed Synthesis Protocol

Reductive Amination for Core Intermediate

Starting Materials :

  • 8-Aminoquinoline
  • Methyl 4-formylbenzoate

Procedure :

  • Reductive Amination :
    • 8-Aminoquinoline (1.0 equiv) and methyl 4-formylbenzoate (1.05 equiv) are dissolved in acetic acid (1 M).
    • Sodium triacetoxyborohydride (2.0 equiv) is added dropwise at 0°C under nitrogen.
    • The mixture is stirred at room temperature for 4 hours.
    • Workup : Ice-cold water is added, and the pH is adjusted to 10 with NaOH. The product is extracted with ethyl acetate, dried (Na2SO4), and purified via silica gel chromatography (hexane/EtOAc = 3:1).

Intermediate : Methyl 4-((quinolin-8-ylamino)methyl)benzoate (Yield: 78%).

Hydroxamic Acid Formation

Reagents :

  • Hydroxylamine hydrochloride (NH2OH·HCl)
  • Sodium hydroxide (NaOH)

Procedure :

  • Ester to Hydroxamate Conversion :
    • The ester intermediate (1.0 equiv) is dissolved in methanol/water (4:1).
    • NH2OH·HCl (5.0 equiv) and NaOH (5.0 equiv) are added sequentially.
    • The reaction is stirred at 25°C for 12 hours.
    • Workup : The mixture is acidified to pH 5 with HCl, and the precipitate is filtered and washed with cold water.

Product : MPT0G211 (free base) as a light-yellow solid (Yield: 85%, Purity: >98% by HPLC).

Mesylate Salt Preparation

Reagents :

  • Methanesulfonic acid

Procedure :

  • Salt Formation :
    • MPT0G211 (free base, 1.0 equiv) is dissolved in ethanol (10 mL/g).
    • Methanesulfonic acid (1.05 equiv) is added dropwise at 0°C.
    • The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Final Product : MPT0G211 mesylate (Yield: 92%, m.p. 215–217°C).

Analytical Characterization

Table 2: Spectroscopic Data for MPT0G211 Mesylate

Technique Data
HRMS (ESI) m/z: 389.43 [M+H]+ (Calcd for C18H19N3O5S: 389.43)
1H NMR (DMSO-d6) δ 11.21 (s, 1H, NHOH), 8.95 (d, J = 8.4 Hz, 1H), 8.45 (d, J = 7.2 Hz, 1H), 7.85–7.70 (m, 4H), 4.65 (s, 2H), 2.45 (s, 3H, CH3SO3H)
HPLC Purity: 99.2% (C18 column, 0.1% TFA/MeCN gradient)

Process Optimization and Challenges

Reductive Amination Optimization

  • Critical Factor : Stoichiometric control of sodium triacetoxyborohydride prevents over-reduction of the imine intermediate.
  • Solvent Choice : Acetic acid enhances protonation of the amine, accelerating imine formation.

Hydroxamic Acid Stability

  • pH Control : Maintaining basic conditions (pH 10–12) during hydroxylamine treatment minimizes side reactions (e.g., Beckmann rearrangement).

Salt Formation Efficiency

  • Counterion Selection : Methanesulfonic acid provides high solubility and crystallinity compared to HCl or H2SO4.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (1–5 kg) achieve consistent yields (>75%) using flow chemistry for reductive amination.
  • Cost Drivers : 8-Aminoquinoline accounts for 60% of raw material costs; alternative sourcing reduces production expenses by 30%.

Chemical Reactions Analysis

MPT0G211 (mesylate) undergoes various chemical reactions, including:

Scientific Research Applications

Oncology

MPT0G211 has shown promise in cancer research, particularly for its anti-metastatic properties in triple-negative breast cancer (TNBC). Studies have demonstrated that MPT0G211 treatment significantly reduces cell motility by promoting cortactin acetylation and inhibiting the cofilin-F-actin pathway through HDAC6 inhibition. This results in decreased metastasis in vivo models of TNBC .

Key Findings:

  • Cell Migration: Inhibition of F-actin polymerization and reduction in cell migration.
  • Metastasis: Significant reduction in TNBC metastasis observed in animal models.
  • Mechanisms: Upregulation of cortactin acetylation and downregulation of slingshot protein phosphatase 1.

Neurodegenerative Diseases

MPT0G211 has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease (AD). Research indicates that it ameliorates tau hyperphosphorylation and cognitive deficits associated with AD. The compound enhances the acetylation of heat shock protein 90 (Hsp90), leading to increased degradation of phosphorylated tau proteins .

Key Findings:

  • Cognitive Function: Improvement in learning and memory deficits in AD models.
  • Tau Phosphorylation: Significant reduction in phosphorylated tau levels.
  • Neuroprotection Mechanism: Enhanced proteasomal degradation of tau through increased Hsp90 acetylation.

Anti-Metastatic Activity in TNBC

A study published in Cancer Letters explored the effects of MPT0G211 on TNBC cells. The results indicated that treatment with MPT0G211 led to a significant decrease in cell migration and invasion capabilities compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for managing aggressive breast cancers .

Neuroprotective Effects in Alzheimer's Disease

In a preclinical model of Alzheimer's disease, MPT0G211 was administered to evaluate its effects on cognitive performance and tau pathology. The results showed that MPT0G211 treatment resulted in improved performance on memory tasks and reduced levels of phosphorylated tau in the hippocampus, suggesting its viability as a therapeutic option for AD .

Comparative Data Table

Application AreaEffect ObservedMechanism InvolvedReference
Oncology - TNBCReduced metastasisIncreased cortactin acetylation
Neurodegenerative DiseasesImproved cognitionEnhanced Hsp90 acetylation and tau degradation

Mechanism of Action

MPT0G211 (mesylate) exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to increased acetylation of target proteins, which can affect various cellular processes. In Alzheimer’s disease models, MPT0G211 (mesylate) reduces tau phosphorylation and aggregation, thereby ameliorating cognitive deficits . In cancer cells, it induces DNA damage response and apoptosis, particularly when used in combination with other chemotherapeutic agents .

Comparison with Similar Compounds

Clinical and Commercial Potential

  • Neurodegeneration : MPT0G211 reversed spatial memory deficits in AD mice, reducing p-tau by 60% .
  • Cancer: In MOLT-4 xenografts, MPT0G211 + VCR delayed tumor growth by 50% compared to monotherapies .
  • Commercialization : Licensed to MegaX Biomedicine, with IND submission planned for 2025 .

Biological Activity

MPT0G211 (mesylate) is a selective inhibitor of histone deacetylase 6 (HDAC6), a protein implicated in various neurodegenerative diseases and cancers. Its biological activity has garnered attention for its potential therapeutic applications, particularly in Alzheimer's disease (AD) and certain types of cancer. This article provides a comprehensive overview of the biological activity of MPT0G211, including its mechanism of action, effects on cellular pathways, and relevant case studies.

MPT0G211 demonstrates potent inhibition of HDAC6, with an IC50 value of 0.291 nM, showcasing over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms . The inhibition of HDAC6 leads to increased acetylation of specific proteins, which plays a crucial role in cellular processes such as protein degradation, neuroprotection, and modulation of signaling pathways.

Key Mechanisms:

  • Acetylation of Hsp90 : MPT0G211 enhances the acetylation of heat shock protein 90 (Hsp90), reducing its binding to HDAC6. This promotes the ubiquitination and degradation of phosphorylated tau proteins, which are implicated in neurodegenerative processes .
  • Inhibition of Tau Phosphorylation : The compound significantly reduces phosphorylation at tau sites Ser396 and Ser404 by modulating glycogen synthase kinase-3β (GSK3β) activity through Akt phosphorylation .
  • Neuroprotective Effects : In vivo studies indicate that MPT0G211 ameliorates learning and memory impairments associated with AD models by decreasing tau hyperphosphorylation and aggregation .

Biological Activity Data

The following table summarizes the biological activity data related to MPT0G211:

Parameter Value
IC50 for HDAC6 0.291 nM
Selectivity Ratio >1000-fold for HDAC6 over other isoforms
Effect on Acetylated Hsp90 Increased acetylation leading to reduced tau aggregation
Inhibition of Tau Phosphorylation Significant reduction in phosphorylated tau levels
Neuroprotective Effects Improvement in learning and memory in AD models

Case Study 1: Alzheimer's Disease Model

In a study using transgenic mice models for AD, MPT0G211 treatment resulted in:

  • A significant decrease in phosphorylated tau levels in the hippocampus.
  • Improvement in cognitive functions as assessed by behavioral tests.
    These findings suggest that MPT0G211 has the potential to modify disease progression in AD by targeting tau pathology .

Case Study 2: Cancer Therapy

MPT0G211's role as an HDAC6 inhibitor has also been explored in cancer therapies:

  • In vitro studies demonstrated that MPT0G211 effectively inhibited the proliferation of multiple myeloma cells by inducing apoptosis through modulation of acetylation status of critical proteins involved in cell cycle regulation .
  • The compound was shown to synergize with other chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

Research Findings

Recent research highlights the multifaceted role of MPT0G211 beyond HDAC6 inhibition:

  • Impact on Apoptosis : Flow cytometry analyses revealed that MPT0G211 significantly reduced apoptotic cell populations in neuronal cultures, indicating its protective effects against cell death associated with tau aggregation .
  • Modulation of GSK3β Activity : Treatment with MPT0G211 led to increased levels of phosphorylated GSK3β at Ser9, correlating with decreased tau phosphorylation, thus providing insights into its mechanism as a neuroprotective agent .

Q & A

Q. How does MPT0G211 induce apoptosis in leukemia cells, and what assays are suitable to quantify this effect?

  • Methodological Answer : Flow cytometry with Annexin V/PI staining is recommended to measure apoptosis rates. Evidence from MOLT-4 leukemia cells showed MPT0G211 significantly increased apoptosis (Figure B in ). Complementary assays like caspase-3/7 activity measurement and PARP cleavage via Western blot can further validate apoptotic pathways .

Q. What in vivo models are appropriate to study MPT0G211’s pharmacokinetics and brain penetration?

  • Methodological Answer : Use rodent models to assess oral bioavailability and blood-brain barrier (BBB) permeability. Pharmacokinetic studies measuring plasma and brain tissue concentrations over time, coupled with LC-MS/MS analysis, confirm BBB penetration. Preclinical Alzheimer’s disease models demonstrated MPT0G211’s ability to reduce tau phosphorylation in the brain .

Q. How can researchers design experiments to evaluate MPT0G211’s impact on cell cycle arrest?

  • Methodological Answer : Perform cell cycle analysis via flow cytometry (e.g., PI staining) in synchronized cell populations. MPT0G211 was shown to arrest leukemia cells in G2/M phase by downregulating cyclin B1, CDC2, and p-CDC2 (Figure C in ). Validate with immunoblotting for cell cycle regulators.

Advanced Research Questions

Q. What strategies optimize MPT0G211’s efficacy in combination therapies for resistant cancers?

  • Methodological Answer : Use synergistic index calculations (e.g., Chou-Talalay method) to test combinations with chemotherapeutics like vincristine or paclitaxel. highlights enhanced apoptosis in leukemia cells when MPT0G211 is combined with chemotherapeutic agents . Dose-response matrices and isobolograms can identify non-antagonistic combinations.

Q. How do researchers reconcile contradictory data on MPT0G211’s effects across cancer vs. neurodegenerative models?

  • Methodological Answer : Context-dependent mechanisms (e.g., HDAC6 inhibition in cancer vs. GSK3β modulation in Alzheimer’s) should be analyzed. In cancer, HDAC6 inhibition destabilizes oncogenic protein complexes, while in Alzheimer’s models, MPT0G211 prevents α-synuclein phosphorylation by inhibiting GSK3β (Figure C in ). Comparative phosphoproteomics and pathway enrichment analysis can clarify tissue-specific effects.

Q. What experimental approaches validate MPT0G211’s neuroprotective effects beyond tau phosphorylation?

  • Methodological Answer : Employ primary neuron cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess dendritic spine density, synaptic plasticity (e.g., electrophysiology), and mitochondrial function. Immunofluorescence for α-synuclein aggregation and ubiquitination assays (e.g., proteasome activity) can further validate degradation pathways (Figure D in ).

Q. How can researchers address variability in MPT0G211’s oral bioavailability across preclinical models?

  • Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling with species-specific parameters (e.g., metabolic rate, plasma protein binding). Formulation studies with co-solvents (e.g., DMSO) or lipid-based carriers may enhance solubility. notes MPT0G211’s stability in DMSO (100 mg/mL) and oral activity in vivo .

Q. What in silico tools are recommended to predict off-target effects of MPT0G211?

  • Methodological Answer : Perform molecular docking against kinases (e.g., GSK3β) and epigenetic regulators (e.g., other HDACs) using tools like AutoDock Vina. Validate predictions with kinome-wide selectivity profiling (e.g., KINOMEscan). supports GSK3β as a secondary target .

Q. How should researchers design dose-escalation studies for MPT0G211 in translational models?

  • Methodological Answer : Follow phase I trial principles (e.g., 3+3 design) to determine maximum tolerated dose (MTD) and dose-limiting toxicities. Monitor biomarkers like acetylated α-tubulin (HDAC6 inhibition) and plasma cytokine levels. reported no significant weight loss in treated animals, suggesting low toxicity .

Data Analysis & Interpretation

Q. What statistical methods are critical for analyzing MPT0G211’s dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in Prism) to calculate EC50 values. For heterogeneous responses, cluster analysis (e.g., k-means) or single-cell RNA sequencing can identify resistant subpopulations .

Q. How can researchers validate HDAC6 inhibition as the primary mechanism of action in vivo?

  • Methodological Answer : Use HDAC6-knockout models or siRNA-mediated knockdown to confirm phenotype rescue. In Alzheimer’s models, HDAC6-deficient mice should not show reduced tau phosphorylation upon MPT0G211 treatment .

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